2-Fluorobiphenyl

Catalog No.
S703314
CAS No.
321-60-8
M.F
C12H9F
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobiphenyl

CAS Number

321-60-8

Product Name

2-Fluorobiphenyl

IUPAC Name

1-fluoro-2-phenylbenzene

Molecular Formula

C12H9F

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C12H9F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

KLECYOQFQXJYBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F

Synonyms

2-Fluoro-1,1’-biphenyl; 2-Fluorodiphenyl; o-Fluorodiphenyl; NSC 10366;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2F

Pharmaceutical and Veterinary Drug Development:

  • 2-Fluorobiphenyl serves as a building block in the synthesis of various pharmaceuticals and veterinary drugs. Notably, it forms a crucial component of flurbiprofen, a nonsteroidal anti-inflammatory drug []. Researchers actively explore its potential for creating other medications with improved properties [].

Organic Synthesis:

  • 2-Fluorobiphenyl plays a valuable role as a reaction intermediate in various organic synthesis processes. Its unique structure allows chemists to perform arylation reactions, where an aromatic group is introduced into a molecule []. This versatility makes it a valuable tool for creating diverse organic compounds needed for various research endeavors.

Environmental Research:

  • Due to its specific properties, 2-Fluorobiphenyl finds use as an internal standard in environmental analysis. Researchers employ it to calibrate and quantify the presence of environmental pollutants in samples like sediments by using techniques like pressurized liquid extraction followed by gas chromatography-mass spectrometry [].

Microbiological Research:

  • Studies have demonstrated that certain bacterial strains, such as Pseudomonas pseudoalcaligenes, can utilize 2-Fluorobiphenyl as a sole carbon and energy source for growth []. This finding has implications for understanding microbial metabolism and the potential biodegradation of fluorinated compounds.

2-Fluorobiphenyl is an organic compound characterized by the presence of a fluorine atom in the ortho position of the biphenyl structure. Its chemical formula is C₁₂H₉F, and it has a CAS number of 321-60-8. The compound is classified as a halogenated aromatic hydrocarbon, which contributes to its unique properties and applications in various fields. 2-Fluorobiphenyl is a colorless liquid that is insoluble in water but soluble in organic solvents, making it useful in organic synthesis and chemical research .

Currently, there is no extensive research available on the specific mechanism of action of 2-Fluorobiphenyl in biological systems. However, its potential biodegradation by bacteria suggests it might interact with specific enzymes involved in aromatic hydrocarbon breakdown. Further studies are needed to elucidate its biological role.

Limited information exists on the specific hazards associated with 2-fluorobiphenyl. However, as an aromatic hydrocarbon, it's advisable to handle it with caution due to potential:

  • Low-level toxicity: Although specific data is unavailable, some aromatic fluorides can exhibit moderate toxicity [6].
  • Flammability: Organic compounds like 2-fluorobiphenyl can be combustible.
  • Skin and eye irritation: Aromatic hydrocarbons can cause irritation upon contact [7].

Data Source:

  • [6] PubChem entry for fluorobenzene (a related aromatic fluoride)
  • [7] General safety information for aromatic hydrocarbons

Further Research Needed:

  • Detailed studies on the synthesis pathway of 2-fluorobiphenyl.
  • Comprehensive investigation of its biodegradation pathway by bacteria.
  • Evaluation of its potential environmental impact.
  • In-depth assessment of its toxicological profile.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the biphenyl ring, allowing for substitution reactions at other positions on the ring.
  • Nucleophilic Substitution: Under certain conditions, the fluorine atom can be replaced by nucleophiles, although this reaction is less common due to the stability of the compound .

The synthesis of 2-fluorobiphenyl can be achieved through several methods, including:

  • Direct Fluorination: This method involves the reaction of biphenyl with a fluorinating agent, such as elemental fluorine or a fluoride salt, under controlled conditions to introduce the fluorine atom at the ortho position.
  • Electrophilic Aromatic Substitution: This approach utilizes electrophilic reagents to selectively introduce fluorine into the biphenyl structure.
  • Transition Metal-Catalyzed Reactions: Catalysts such as palladium can facilitate the introduction of fluorine into biphenyl derivatives through cross-coupling reactions .

2-FluorobiphenylOrtho-fluorinatedLowOrganic synthesis, materialsBiphenylNo halogensModerateSolvent, intermediateFluorobenzeneMono-fluorinatedModerateSolvent, reagent3-FluorobiphenylMeta-fluorinatedLowOrganic synthesis

The uniqueness of 2-fluorobiphenyl lies in its specific ortho substitution pattern, which influences both its physical properties and reactivity compared to other similar compounds. This positional specificity can affect how it interacts with other chemicals and biological systems, making it an important subject of study in organic chemistry .

Interaction studies involving 2-fluorobiphenyl focus on its reactivity with biological systems and other chemical species. The compound's interactions are essential for understanding its potential environmental impact and toxicity. Research indicates that 2-fluorobiphenyl may interact with enzymes or receptors, influencing biological pathways .

Several compounds share structural similarities with 2-fluorobiphenyl, including:

  • Biphenyl: The parent compound without any halogen substituents; it serves as a baseline for comparing chemical properties and reactivity.
  • Fluorobenzene: A simpler aromatic compound with a single fluorine atom attached to a benzene ring; it exhibits different reactivity patterns compared to 2-fluorobiphenyl.
  • 3-Fluorobiphenyl: Another derivative where fluorine is positioned at the meta location; this positional difference significantly alters its chemical behavior.

Comparison Table

CompoundStructureReactivity

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Framework Construction

The Suzuki-Miyaura cross-coupling reaction represents the most direct and widely employed method for synthesizing 2-fluorobiphenyl and its derivatives. This palladium-catalyzed reaction involves coupling an aryl halide with an organoboron compound under basic conditions to form carbon-carbon bonds, producing conjugated systems such as biaryls.

The synthesis of 2-fluorobiphenyl typically involves the coupling of 2-fluoroiodobenzene (or 2-fluorobromobenzene) with phenylboronic acid. A general reaction scheme is shown below:

Table 1: Standard Suzuki-Miyaura Coupling for 2-Fluorobiphenyl Synthesis

Aryl HalideBoronic AcidCatalystBaseSolventTemperatureTimeYield
2-FluoroiodobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O80°C12h97%
1-Fluoro-2-bromobenzenePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄THF/H₂O95°C18h85%

The mechanism of the Suzuki-Miyaura coupling for 2-fluorobiphenyl synthesis follows three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-X bond of the 2-fluorohalobenzene, forming an organopalladium(II) intermediate.
  • Transmetalation: Under basic conditions, the phenylboronic acid transfers its phenyl group to the palladium center, creating a bis-arylpalladium species.
  • Reductive Elimination: The two aryl groups combine to form the new C-C bond, yielding 2-fluorobiphenyl and regenerating the palladium(0) catalyst.

Recent advancements include Lewis acid-mediated Suzuki-Miyaura coupling, which enables base-free transmetalation of organopalladium(II) intermediates with organoborons. This approach is particularly valuable when working with base-sensitive functional groups, as it avoids competitive protodeborylation reactions that can reduce yields.

Palladium-Catalyzed C–H Fluorination and Functionalization Pathways

While traditional methods for 2-fluorobiphenyl synthesis typically start with pre-fluorinated precursors, direct C–H fluorination represents an emerging alternative strategy. This approach involves selective installation of fluorine atoms onto pre-formed biphenyl scaffolds, offering potential advantages in terms of late-stage diversification.

In 2018, a breakthrough palladium-catalyzed electrophilic aromatic C–H fluorination method was reported that enables direct fluorination of arenes using mild fluorinating reagents. This approach generates a reactive transition-metal-fluoride electrophile catalytically, which can then fluorinate arenes that would not otherwise react with conventional fluorinating reagents.

Table 2: Palladium-Catalyzed C-H Fluorination Conditions for Biphenyl Derivatives

SubstrateFluorinating AgentCatalyst SystemSolventTemp (°C)Yield (%)Regioselectivity
BiphenylN-FluorobenzenesulfonimidePd(OAc)₂/PyridineAcetonitrile50°C63ortho-selective
4-MethoxybiphenylSelectfluorPd(II)/AgFDCE80°C72para-selective

The mechanism involves:

  • Palladium-mediated C-H activation of the biphenyl substrate
  • Oxidation of the resulting palladium complex
  • Formation of a high-valent palladium-fluoride species
  • C-F bond formation via reductive elimination

This approach represents a complementary methodology to traditional cross-coupling routes, particularly for the late-stage fluorination of complex biphenyl derivatives.

Late-Stage Fluorination Techniques in Complex Molecular Architectures

Late-stage fluorination has emerged as a powerful strategy for introducing fluorine atoms into complex molecular frameworks without requiring de novo synthesis. This approach is particularly valuable in pharmaceutical development and radiochemistry where rapid access to fluorinated analogs is often necessary.

The development of selective late-stage fluorination methods has specific relevance for biphenyl-containing compounds, as the biphenyl moiety is present in numerous pharmaceutically active molecules. Late-stage fluorination of these scaffolds can modulate metabolic stability, lipophilicity, and blood-brain barrier penetration.

Table 3: Late-Stage Fluorination Methods Applicable to Biphenyl Systems

Fluorination MethodFluorine SourceCatalyst/MediatorSubstrate ScopeSelectivityApplication
DeoxyfluorinationDAST/Deoxofluor-Alcohols, phenolsPosition-specificPharmaceutical synthesis
Electrophilic fluorinationSelectfluor/NFSIPd or Ag catalystsArenes, heteroarenesortho/para-directingPET tracer development
Nucleophilic aromatic substitutionKF/CsFRu π-complexesActivated arenesSNAr-controlled18F-radiochemistry

A notable advancement in this field is the development of transition-metal-fluoride complexes that can transfer fluorine atoms to aromatic C-H bonds in a controlled manner. These methods have been successfully translated to radiochemistry settings, enabling the synthesis of positron emission tomography (PET) tracers containing 18F-labeled biphenyl moieties.

Mechanistic Studies of Defluoroborylation and Transmetalation Processes

Understanding the mechanism of defluoroborylation and transmetalation processes is crucial for developing efficient synthetic strategies for fluorinated biaryls. Recent mechanistic studies have provided insights into these processes, particularly in the context of copper and nickel-catalyzed reactions.

Copper-catalyzed ipso-borylation of fluoroarenes represents an interesting transformation where the fluorine atom is replaced by a boryl group. This reaction is significant because it enables the conversion of fluoroarenes into versatile borylated intermediates that can participate in subsequent cross-coupling reactions.

Table 4: Copper-Catalyzed ipso-Borylation of Fluorobiphenyls

SubstrateBoron SourceCatalystLigandAdditiveTemperature (°C)Yield (%)
4-Fluorobiphenyl(Bpin)₂CuIPCy₃CsF8040
3-Fluorobiphenyl(Bpin)₂CuCl(PCy₃)₂-CsF8065
2-Fluorobiphenyl(Bpin)₂CuCl(PCy₃)₂-CsF8058

The mechanism of copper-catalyzed defluoroborylation is proposed to proceed via a single-electron-transfer (SET) process rather than a traditional oxidative addition pathway. This is supported by several experimental observations:

  • The reaction is significantly inhibited by the addition of π-conjugated arenes (naphthalene, pyrene)
  • Electron-rich fluoroarenes (like fluorobiphenyls) show enhanced reactivity
  • The absence of cyclized products in radical clock experiments suggests the involvement of an SRN1 mechanism

Additionally, nickel-catalyzed decarbonylative coupling reactions provide an alternative approach to functionalized fluorobiphenyls. Studies of transmetalation reactivity between aryl-nickel-fluoride complexes and boron reagents have revealed that diboron reagents undergo transmetalation significantly faster than aryl boronate esters. This differential reactivity has been leveraged to develop selective catalytic transformations.

Solvent and Catalyst Systems for Regioselective Fluorination

The choice of solvent and catalyst system plays a critical role in determining the regioselectivity and efficiency of fluorination reactions involving biphenyl systems. Different combinations can dramatically influence reaction outcomes, particularly in terms of site selectivity.

Table 5: Comparison of Catalyst Systems for Fluorination of Biphenyl Derivatives

Catalyst SystemSolventFluorinating AgentTemperature Range (°C)RegioselectivityFunctional Group Tolerance
Pd₂(dba)₃/SPhosTHF/Toluene/H₂OPre-fluorinated building blocks80-95Determined by coupling partnersExcellent
Pd(OAc)₂/PyridineAcetonitrileNFSI25-50ortho > meta > paraGood
Ni(COD)₂/PCy₃TolueneFluoride sources80-120meta > para >> orthoModerate
CuI/PhenDMFKF100-140ortho/para-selectiveLimited

For Suzuki-Miyaura couplings involving fluorinated building blocks, a critical factor is the choice of phosphine ligand. Studies have shown that biarylphosphine ligands like SPhos and XPhos are particularly effective for coupling fluorinated aryl halides with boronic acids. The specific ligand choice can significantly impact both yield and selectivity:

  • SPhos tends to favor coupling at less sterically hindered positions
  • XPhos can enable coupling of more challenging substrates, including those with multiple fluorine atoms
  • PCy₃ is effective for copper-catalyzed defluoroborylation processes

Solvent effects are also significant, with polar aprotic solvents generally favoring nucleophilic fluorination processes, while mixed solvent systems (THF/water or toluene/water) are typically optimal for Suzuki-Miyaura couplings. The addition of water is often crucial in these reactions, as it facilitates base solubility and accelerates transmetalation.

For reactions involving multiple fluorine atoms, increasing the fluorination degree often requires more specialized catalyst systems. For instance, the synthesis of highly fluorinated biphenyls with up to nine fluorine atoms has been achieved using Pd₂(dba)₃ with specific phosphine ligands, although yields decrease significantly as the fluorine content increases.

The synthesis of 2-fluorobiphenyl relies heavily on palladium-catalyzed cross-coupling reactions, where the choice between heterogeneous and homogeneous catalytic systems significantly impacts reaction efficiency, selectivity, and industrial viability. Heterogeneous palladium catalysts demonstrate superior performance in several key metrics compared to their homogeneous counterparts, particularly in terms of catalyst recyclability and turnover frequencies [1] [2].
Heterogeneous palladium catalysts supported on alumina (Pd/Al2O3) exhibit exceptional catalytic activity with turnover numbers reaching 19,444 and turnover frequencies of 290 h⁻¹, substantially outperforming homogeneous systems [1]. The palladium nanoaggregates stabilized on alumina matrices with appropriate acidic properties provide an optimal environment for cross-coupling reactions. The high density of acid sites on γ-Al2O3 support proves crucial for maintaining catalyst activity, with the average particle size of 2.8 nanometers providing an ideal balance between surface area and stability [1].

In contrast, homogeneous palladium catalysts such as Pd(OAc)2/PPh3 systems achieve turnover frequencies of only 45 h⁻¹ with turnover numbers around 850 [3]. The significant difference in catalytic performance stems from the improved mass transfer characteristics and reduced catalyst deactivation in heterogeneous systems. The heterogeneous nature allows for easier catalyst recovery and reuse, with Pd/Al2O3 systems maintaining activity for up to five catalytic cycles [1].

Heterogeneous Pd-NPs/SiO2 catalysts represent another class of efficient systems, achieving turnover frequencies of 220 h⁻¹ with excellent selectivity of 94% for 2-fluorobiphenyl formation [2]. The single-atom palladium catalysts prepared through anchoring palladium on bimetal oxides (Pd-ZnO-ZrO2) demonstrate remarkable activity under phosphine-free conditions at room temperature. The synergistic effect between ZnO and ZrO2 creates coordination environments where palladium atoms are coordinated with two oxygen atoms, providing optimal electronic properties for cross-coupling reactions [2].

The mechanistic differences between heterogeneous and homogeneous systems influence reaction pathways and selectivity patterns. Heterogeneous catalysts typically operate through surface-confined mechanisms where the palladium active sites remain anchored to the support, reducing catalyst leaching and improving product purity [4]. This contrasts with homogeneous systems where the palladium catalyst can undergo various side reactions leading to deactivation.

Temperature requirements differ significantly between the two systems. Heterogeneous Pd/Al2O3 catalysts operate efficiently at 80°C, while homogeneous Pd(OAc)2/PPh3 systems require 95°C for comparable conversion rates [1] [3]. The lower temperature requirements of heterogeneous systems contribute to improved energy efficiency and reduced operating costs in industrial applications.

The recyclability advantage of heterogeneous catalysts presents substantial economic benefits. Pd/Al2O3 systems maintain 85% of their initial activity after five consecutive cycles, while homogeneous systems typically cannot be recovered or reused effectively [1]. This recyclability factor becomes increasingly important for large-scale industrial production where catalyst costs represent a significant portion of overall production expenses.

N-Heterocyclic Carbene (NHC) Ligand Effects on Reaction Efficiency

N-heterocyclic carbene ligands have emerged as superior alternatives to traditional phosphine ligands in palladium-catalyzed cross-coupling reactions for 2-fluorobiphenyl synthesis. The unique electronic and steric properties of NHC ligands significantly influence reaction efficiency, selectivity, and catalyst stability [5] [6] [7].
The steric and electronic parameters of NHC ligands directly correlate with catalytic performance. IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) demonstrates the highest coupling efficiency at 94% with exceptional selectivity of 98% for 2-fluorobiphenyl formation [5]. The large steric parameter of 45.1% buried volume and electronic parameter of 2051.0 cm⁻¹ (TEP) create an optimal environment for cross-coupling reactions. The bulky isopropyl groups on the aryl substituents provide sufficient steric protection around the palladium center, preventing catalyst deactivation while maintaining accessibility for substrate coordination [5].

IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) exhibits coupling efficiency of 89% with 96% selectivity, requiring only 0.5 mol% catalyst loading [8]. The moderate steric parameter of 36.5% buried volume allows for efficient substrate coordination while providing adequate protection against catalyst decomposition. The electronic parameter of 2051.5 cm⁻¹ indicates strong σ-donor properties that stabilize the palladium center throughout the catalytic cycle [8].

SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) shows coupling efficiency of 87% with 94% selectivity, requiring 0.8 mol% catalyst loading [9]. The saturated imidazolidin ring provides different electronic properties compared to the unsaturated imidazol systems, with a TEP value of 2052.8 cm⁻¹. The slightly different electronic environment leads to altered reaction kinetics and selectivity patterns compared to IMes and IPr [9].

ICy (1,3-dicyclohexylimidazol-2-ylidene) demonstrates the lowest performance among the tested ligands with 76% coupling efficiency and 88% selectivity [10]. The smaller steric parameter of 28.2% buried volume provides insufficient steric protection, leading to increased catalyst deactivation. The electronic parameter of 2049.2 cm⁻¹ indicates strong σ-donor properties, but the lack of steric bulk compromises overall catalytic performance [10].

IAd (1,3-bis(1-adamantyl)imidazol-2-ylidene) shows high coupling efficiency of 91% with 97% selectivity, requiring only 0.3 mol% catalyst loading [10]. The extremely bulky adamantyl groups provide exceptional steric protection with a buried volume of 46.8%. The electronic parameter of 2054.1 cm⁻¹ indicates moderate σ-donor properties, but the steric environment compensates for electronic effects [10].

The mechanism of NHC-palladium catalysis involves several key steps where ligand properties influence reaction rates and selectivity. The oxidative addition step benefits from the strong σ-donor properties of NHC ligands, which increase electron density at the palladium center, facilitating C-X bond activation [5]. The bulky NHC ligands also provide steric protection during this step, preventing catalyst decomposition through β-hydride elimination or other side reactions [6].

During the transmetalation step, the steric properties of NHC ligands influence the coordination and activation of organometallic nucleophiles. The appropriate balance between steric bulk and accessibility determines the efficiency of this crucial step [7]. Excessive steric bulk can hinder substrate coordination, while insufficient steric protection leads to catalyst deactivation.

The reductive elimination step, which forms the final C-C bond, benefits from the electron-donating properties of NHC ligands. The increased electron density at palladium facilitates the elimination process, leading to higher reaction rates and selectivity [5]. The rigid coordination geometry imposed by NHC ligands also favors the formation of the desired regioisomer.

Temperature effects on NHC-palladium catalysts show significant variations depending on the ligand structure. IPr-based systems operate efficiently at 50°C, while ICy-based systems require 80°C for comparable conversion rates [5] [10]. The superior performance of bulky NHC ligands at lower temperatures contributes to improved energy efficiency in industrial applications.

Photoredox Catalysis for Mild Fluorination Conditions

Photoredox catalysis has emerged as a powerful methodology for achieving mild fluorination conditions in 2-fluorobiphenyl synthesis, offering significant advantages over traditional thermal methods. The utilization of visible light activation enables fluorination reactions to proceed under ambient temperature conditions with exceptional functional group tolerance [11] [12] [13].

Ruthenium and iridium-based photocatalysts demonstrate excellent performance in photoredox-mediated fluorination reactions. Ru(bpy)3Cl2 systems achieve 72% yield in 2-fluorobiphenyl formation under blue LED irradiation (450 nm) at 25°C using Selectfluor as the fluorinating agent [13]. The photocatalytic cycle involves single-electron transfer processes where the excited ruthenium complex functions as both an oxidant and reductant, enabling the generation of fluorine radicals under mild conditions [13].

Ir(ppy)3 catalysts show superior performance with 78% yield in 6 hours under identical conditions using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent [14]. The higher reduction potential of the iridium complex (E[*A/A⁻¹] = +1.55 V vs SCE) provides more effective single-electron transfer capability for fluorinating agent activation [14]. The long-lived excited state of the iridium complex allows for efficient energy transfer processes that are crucial for fluorination reactions [14].

Organic photocatalysts represent a metal-free alternative for photoredox fluorination. Mes-Acr+ (9-mesityl-10-methylacridinium) achieves 81% yield under blue LED irradiation with excellent functional group tolerance [12]. The organic dye exhibits a high oxidation potential (E[*A/A⁻¹] = +2.06 V vs SCE) that enables the direct oxidation of fluorinating agents without requiring metal catalysts [12]. The electrochemical regeneration of the organic catalyst through anodic oxidation provides a sustainable catalytic cycle [12].

The mechanistic pathway for photoredox fluorination involves multiple electron transfer steps. Initial irradiation of the photocatalyst generates the excited state species, which can undergo either oxidative or reductive quenching depending on the substrate and conditions [13]. For NFSI-based systems, the photocatalyst reduces the N-F bond through single-electron transfer, generating fluorine radicals that subsequently react with the aromatic substrate [12].

Visible light activation offers several advantages over thermal fluorination methods. The mild reaction conditions (25°C) prevent decomposition of sensitive substrates and allow for the use of heat-sensitive fluorinating agents [11]. The photochemical activation bypasses the requirement for harsh reaction conditions typically associated with thermal fluorination, such as high temperatures (>100°C) and strong bases [15].

The wavelength dependence of photoredox fluorination systems shows significant variations in efficiency. Blue LED irradiation (450 nm) provides optimal performance for most ruthenium and iridium-based systems, while green LED irradiation (530 nm) works effectively with Eosin Y catalysts [16]. The specific absorption characteristics of each photocatalyst determine the optimal irradiation wavelength for maximum quantum efficiency [13].

Solvent effects play a crucial role in photoredox fluorination reactions. Acetonitrile provides optimal performance for most systems due to its ability to dissolve both the photocatalyst and fluorinating agents while maintaining chemical inertness [11]. Dimethylformamide shows good compatibility with NFSI-based systems, while ethyl acetate provides moderate performance with some selectivity advantages [12].

The scalability of photoredox fluorination presents both opportunities and challenges. Continuous flow photoreactors enable efficient scale-up by providing consistent irradiation and improved mass transfer characteristics [17]. The development of immobilized photocatalysts on solid supports facilitates catalyst recovery and reuse, addressing sustainability concerns in large-scale applications [4].

Temperature and Pressure Dependencies in Large-Scale Industrial Production

The optimization of temperature and pressure conditions represents a critical factor in the economical large-scale production of 2-fluorobiphenyl. Industrial-scale synthesis requires careful consideration of thermodynamic and kinetic parameters to achieve optimal productivity while maintaining product quality and minimizing energy consumption [18] [19].
Temperature dependencies in industrial production show a clear relationship between reaction temperature and catalyst efficiency. Laboratory-scale reactions typically operate at 80°C with 1.0 mol% catalyst loading, achieving 85% yield in 12 hours [19]. As production scales increase, higher temperatures become economically favorable due to accelerated reaction kinetics and reduced catalyst requirements. Industrial-scale production at 105°C requires only 0.2 mol% catalyst loading, achieving 95% yield in 4 hours [19].

The activation energy for palladium-catalyzed cross-coupling reactions in 2-fluorobiphenyl synthesis typically ranges from 45-60 kJ/mol, depending on the specific catalytic system employed [20]. Higher temperatures provide sufficient thermal energy to overcome activation barriers more efficiently, leading to increased reaction rates. However, excessive temperatures can lead to catalyst deactivation and side product formation, requiring careful optimization of reaction conditions [21].

Pressure dependencies become increasingly important in large-scale production due to their effects on reaction equilibria and mass transfer characteristics. Atmospheric pressure conditions (1.0 bar) are suitable for laboratory-scale reactions, but industrial production benefits from moderately elevated pressures (2.0-3.5 bar) [19]. The increased pressure improves substrate solubility and mass transfer rates, particularly important for heterogeneous catalytic systems where gas-liquid-solid interfaces are involved [22].

The relationship between temperature and pressure in industrial production follows predictable patterns based on reaction thermodynamics. Higher temperatures typically require correspondingly higher pressures to maintain optimal reaction conditions and prevent volatile component loss [18]. The combined effects of temperature and pressure on reaction kinetics can be described by the Arrhenius equation and pressure-dependent rate constants [19].

Energy efficiency considerations become paramount in large-scale production. The energy required for heating increases substantially with scale, from 45 kWh/kg at laboratory scale to 35 kWh/kg at industrial scale due to improved heat integration and recovery systems [19]. The implementation of heat exchangers and thermal integration strategies significantly reduces overall energy consumption in large-scale facilities [18].

Cost efficiency improvements with scale demonstrate the economic advantages of optimized temperature and pressure conditions. Laboratory-scale production costs reach $500/kg, while large-scale production achieves $15/kg through optimized process conditions [19]. The reduced catalyst loading requirements at higher temperatures contribute significantly to cost reductions, as palladium represents a major cost component in the overall production economics [21].

Productivity metrics show dramatic improvements with scale optimization. Space-time yield increases from 0.00008 kg/h at laboratory scale to 250 kg/h at industrial scale through optimized temperature and pressure conditions [19]. The improved productivity results from faster reaction rates, higher conversions, and reduced cycle times achieved through careful process optimization [20].

Mass transfer effects become increasingly important at larger scales where mixing and heat transfer characteristics differ substantially from laboratory conditions. Higher temperatures and pressures improve mass transfer coefficients, leading to more efficient catalyst utilization and reduced mass transfer limitations [22]. The implementation of advanced reactor designs with improved mixing characteristics further enhances mass transfer performance [19].

Process safety considerations require careful attention to temperature and pressure interactions. Higher temperatures and pressures increase the potential for runaway reactions and equipment failure, necessitating robust safety systems and process controls [18]. The implementation of advanced process control systems enables safe operation at optimized conditions while maintaining product quality [19].

The environmental impact of temperature and pressure optimization shows generally positive trends. Higher temperatures and pressures typically lead to more complete reactions with reduced waste generation, from 2.8 kg waste/kg product at laboratory scale to 1.6 kg waste/kg product at industrial scale [19]. The improved atom economy and reduced solvent requirements contribute to overall environmental benefits [18].

Physical Description

2-fluorobiphenyl appears as colorless crystals.

XLogP3

4

Boiling Point

478 °F at 760 mm Hg (NTP, 1992)
248.0 °C

Density

1.2452 at 77 °F (NTP, 1992)

Melting Point

164.3 °F (NTP, 1992)
73.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 7 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

321-60-8

Wikipedia

2-Fluorobiphenyl

General Manufacturing Information

1,1'-Biphenyl, 2-fluoro-: ACTIVE

Dates

Last modified: 09-14-2023

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